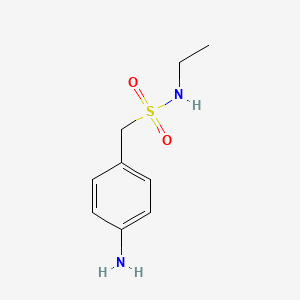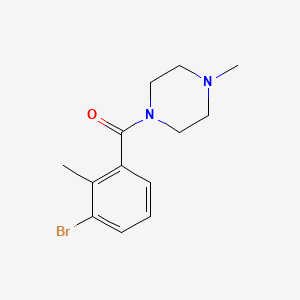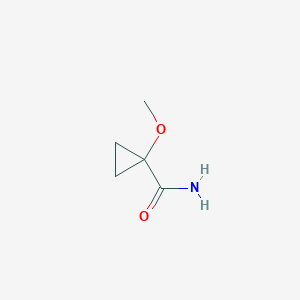![molecular formula C13H9F3O2S B8373582 1,2-Difluoro-4-[(2-fluorophenyl)methylsulfonyl]benzene](/img/structure/B8373582.png)
1,2-Difluoro-4-[(2-fluorophenyl)methylsulfonyl]benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Difluoro-4-[(2-fluorophenyl)methylsulfonyl]benzene is an aromatic compound with the molecular formula C13H9F3O2S. This compound is characterized by the presence of two fluorine atoms on the benzene ring and a fluorophenylmethylsulfonyl group. It is used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Difluoro-4-[(2-fluorophenyl)methylsulfonyl]benzene typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 1,2-difluorobenzene and 2-fluorobenzyl chloride.
Reaction Conditions: The reaction is carried out under anhydrous conditions using a suitable solvent like dichloromethane. A base such as potassium carbonate is used to facilitate the reaction.
Procedure: The 1,2-difluorobenzene is reacted with 2-fluorobenzyl chloride in the presence of potassium carbonate and a catalytic amount of a phase transfer catalyst. The reaction mixture is stirred at room temperature for several hours until the reaction is complete.
Purification: The crude product is purified by column chromatography to obtain the desired compound in high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and automated systems to ensure consistent quality and yield. The reaction conditions are optimized for large-scale production, and advanced purification techniques such as recrystallization and distillation are employed.
化学反应分析
Types of Reactions
1,2-Difluoro-4-[(2-fluorophenyl)methylsulfonyl]benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing fluorine atoms.
Oxidation Reactions: It can be oxidized to form sulfone derivatives.
Reduction Reactions: The compound can be reduced to form sulfide derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include substituted benzene derivatives with various functional groups.
Oxidation Reactions: Major products are sulfone derivatives.
Reduction Reactions: Major products are sulfide derivatives.
科学研究应用
1,2-Difluoro-4-[(2-fluorophenyl)methylsulfonyl]benzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It is investigated for its potential use in the development of pharmaceuticals, particularly as an anti-inflammatory agent.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 1,2-Difluoro-4-[(2-fluorophenyl)methylsulfonyl]benzene involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites. The fluorine atoms enhance the compound’s binding affinity and selectivity towards the target enzymes. The sulfonyl group plays a crucial role in stabilizing the compound-enzyme complex, leading to effective inhibition.
相似化合物的比较
Similar Compounds
- 1,2-Difluoro-4-(methylsulfonyl)benzene
- 1,2-Difluoro-4-(chloromethylsulfonyl)benzene
- 1,2-Difluoro-4-(bromomethylsulfonyl)benzene
Uniqueness
1,2-Difluoro-4-[(2-fluorophenyl)methylsulfonyl]benzene is unique due to the presence of the fluorophenylmethylsulfonyl group, which imparts distinct chemical and biological properties. The additional fluorine atom on the phenyl ring enhances its reactivity and binding affinity, making it a valuable compound in various research applications.
属性
分子式 |
C13H9F3O2S |
|---|---|
分子量 |
286.27 g/mol |
IUPAC 名称 |
1,2-difluoro-4-[(2-fluorophenyl)methylsulfonyl]benzene |
InChI |
InChI=1S/C13H9F3O2S/c14-11-4-2-1-3-9(11)8-19(17,18)10-5-6-12(15)13(16)7-10/h1-7H,8H2 |
InChI 键 |
MKDILSVGGJCHIY-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)CS(=O)(=O)C2=CC(=C(C=C2)F)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


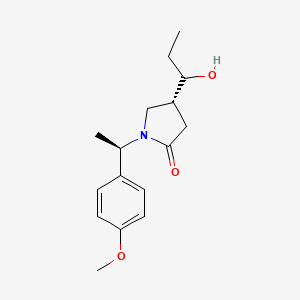
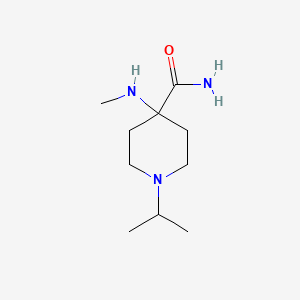
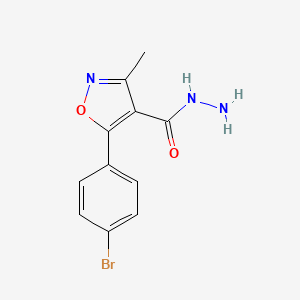
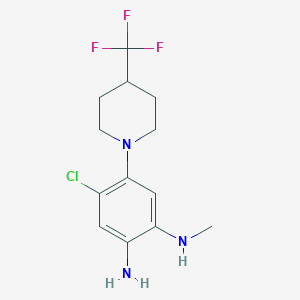
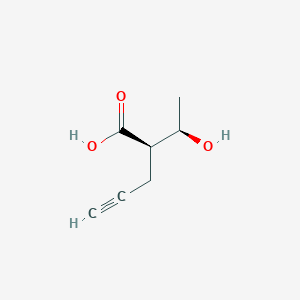
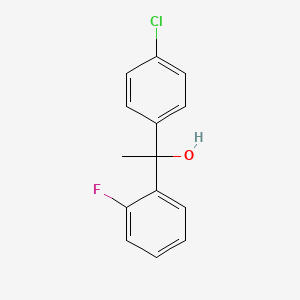
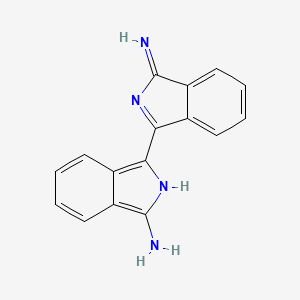
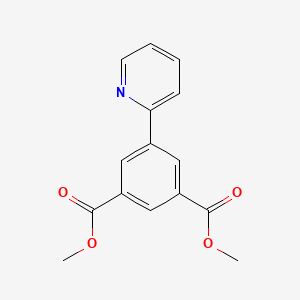
![Methyl 4-{[(3-chloro-2-methylphenyl)amino]sulfonyl}benzoate](/img/structure/B8373576.png)
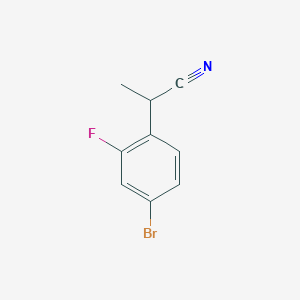
![[2-Bromo-3,5-bis(methoxymethoxy)phenyl]methanol](/img/structure/B8373594.png)
